A Technical Guide to Determining the Solubility of Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate in Polar Solvents
A Technical Guide to Determining the Solubility of Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate in Polar Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and model the solubility of sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate in various polar solvents. Given the critical role of solubility in influencing a drug's bioavailability and therapeutic efficacy, this document outlines a robust experimental and theoretical approach to generating and interpreting this vital physicochemical data.[1][2]
The 1,2,4-triazole nucleus is a significant pharmacophore present in a wide array of medicinally important compounds, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6][7] The title compound, sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate, as a salt, is expected to have significant solubility in polar solvents, a key characteristic for formulation and delivery. This guide will walk you through the process of quantifying this solubility and modeling its temperature dependence.
Part 1: Experimental Determination of Solubility
The cornerstone of understanding a compound's solubility lies in meticulous experimental measurement. The equilibrium solubility method is a widely accepted technique for this purpose.[8][9] This method involves allowing an excess of the solute to equilibrate with the solvent at a constant temperature, followed by quantifying the concentration of the dissolved solute in the supernatant.
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Preparation of Saturated Solutions:
-
Add an excess amount of sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate to a series of vials, each containing a different polar solvent of interest (e.g., water, ethanol, methanol, isopropanol). The presence of undissolved solid is crucial to ensure saturation.
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Seal the vials to prevent solvent evaporation.
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Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, 318.15 K).
-
Allow the mixtures to equilibrate for a predetermined period (e.g., 24-48 hours) to ensure that the solution is fully saturated. Preliminary studies can determine the minimum time required to reach equilibrium.[8]
-
-
Sample Collection and Preparation:
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After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period (e.g., 30 minutes) to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.
-
Immediately filter the collected supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE or nylon) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.[10]
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method to be used.
-
-
Quantification of Solute Concentration:
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The concentration of sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate in the diluted samples can be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[1][10][11][12]
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HPLC Method: An isocratic HPLC method with a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier) can be developed. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. A calibration curve of known concentrations versus peak area is used for quantification.[10]
-
UV-Vis Spectroscopy Method: If the compound has a distinct chromophore, UV-Vis spectroscopy can be a simpler and faster method. A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).[12]
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Caption: Workflow for equilibrium solubility determination.
Part 2: Thermodynamic Modeling of Solubility Data
Once experimental solubility data at different temperatures are obtained, thermodynamic models can be employed to correlate the data and to derive important thermodynamic parameters of the dissolution process. This provides a deeper understanding of the solute-solvent interactions.
Several semi-empirical models are widely used to correlate the temperature dependence of solubility. The modified Apelblat equation and the λh equation are two such popular models.[13][14][15][16][17]
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The Modified Apelblat Equation: This equation relates the mole fraction solubility (x) to the absolute temperature (T) and is given by: ln(x) = A + B/T + C ln(T) where A, B, and C are the model parameters determined by fitting the experimental data. B and C are related to the enthalpy of fusion and the change in heat capacity during the dissolution process, respectively, while A reflects the change in the activity coefficient.[13]
-
The λh Equation: This is another semi-empirical model that describes the relationship between solubility and temperature: ln[1 + λ(1-x)/x] = λh/R (1/T - 1/Tm) where λ and h are model parameters, R is the universal gas constant, and Tm is the melting point of the solute.
The apparent thermodynamic properties of dissolution, such as the standard enthalpy (ΔH°), standard Gibbs free energy (ΔG°), and standard entropy (ΔS°), can be calculated from the experimental solubility data using the van't Hoff equation.[18][19][20][21][22][23]
The relationship between the natural logarithm of the mole fraction solubility (ln x) and the reciprocal of the absolute temperature (1/T) can be expressed by the van't Hoff equation: d(ln x)/d(1/T) = -ΔH°/R
Assuming that the enthalpy of dissolution is constant over the temperature range studied, the integrated form of the van't Hoff equation is: ln(x) = -ΔH°/(RT) + ΔS°/R
A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R. The Gibbs free energy of dissolution can then be calculated using the following equation: ΔG° = ΔH° - TΔS°
A positive ΔH° indicates an endothermic dissolution process, where solubility increases with temperature. A positive ΔS° suggests an entropy-driven process. The sign and magnitude of ΔG° determine the spontaneity of the dissolution process.[18]
Caption: Logical flow from experimental data to thermodynamic modeling.
Part 3: Data Presentation and Interpretation
For clarity and ease of comparison, all experimentally determined solubility data should be summarized in a well-structured table.
Table 1: Experimental Mole Fraction Solubility (x) of Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate in Various Polar Solvents at Different Temperatures (T/K)
| Solvent | T = 298.15 K | T = 303.15 K | T = 308.15 K | T = 313.15 K | T = 318.15 K |
| Water | [Data] | [Data] | [Data] | [Data] | [Data] |
| Ethanol | [Data] | [Data] | [Data] | [Data] | [Data] |
| Methanol | [Data] | [Data] | [Data] | [Data] | [Data] |
| Isopropanol | [Data] | [Data] | [Data] | [Data] | [Data] |
| Acetonitrile | [Data] | [Data] | [Data] | [Data] | [Data] |
Similarly, the results from the thermodynamic modeling should be presented in a summary table.
Table 2: Parameters of the Modified Apelblat and λh Models and Calculated Thermodynamic Properties
| Solvent | Model | A | B | C | λ | h | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) at 298.15 K |
| Water | Apelblat | [Data] | [Data] | [Data] | - | - | [Data] | [Data] | [Data] |
| λh | - | - | - | [Data] | [Data] | ||||
| Ethanol | Apelblat | [Data] | [Data] | [Data] | - | - | [Data] | [Data] | [Data] |
| λh | - | - | - | [Data] | [Data] | ||||
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
The interpretation of these results will provide valuable insights into the dissolution behavior of sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate. For instance, a comparison of solubility across different solvents can inform the selection of appropriate solvent systems for crystallization, formulation, and other downstream processes. The thermodynamic parameters will elucidate the energetic favorability and the driving forces behind the dissolution process in each solvent.
Conclusion
This technical guide provides a robust and scientifically sound methodology for determining and analyzing the solubility of sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate in polar solvents. By following the outlined experimental protocols and applying the described thermodynamic models, researchers can generate high-quality, reliable data that is essential for informed decision-making in drug development and chemical process design. The principles and techniques described herein are broadly applicable to the solubility characterization of other novel chemical entities.
References
- Van't Hoff Equation - Solubility of Things. (n.d.).
- Mao, C., Pinal, R., & Morris, K. R. (2005). A quantitative model to evaluate solubility relationship of polymorphs from their thermal properties. Pharmaceutical Research, 22(7), 1149–1157.
- Zhang, Y., Wang, Y., Li, R., Liu, Y., Wang, Y., & Li, Z. (2022). Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. VITO - Vlaamse instelling voor technologisch onderzoek.
- Garmroodi, M., Varasteh, S., Salvalaglio, M., & Vasileiadis, S. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
- Garmroodi, M., Varasteh, S., Salvalaglio, M., & Vasileiadis, S. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
- Pal, A., & Abraham, J. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Ahmadi, H., & Zarei, H. (2018). Thermodynamic Modeling of Chiral Compounds Solubility Using Correlative and Predictive Models.
- solubility experimental methods.pptx. (n.d.).
- Acree, W. E. (2019). Common errors made in the mathematical representation of experimental data using the van't Hoff and modified Apelblat equation. Physics and Chemistry of Liquids, 57(5), 676–684.
- Thermodynamic modeling of gas solubility in ionic liquids using equations of state. (2022).
- Apelblat equation and λh equation fitting parameters of vanillin in... (n.d.). ResearchGate.
- Wang, Y., Zhang, L., Li, R., Liu, Y., Wang, Y., & Li, Z. (2023).
- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.
- Shakeel, F., Alshehri, S., & Almoshari, Y. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(3), 746.
- How to measure solubility for drugs in oils/emulsions? (2023, April 5).
- Rao, G. V., & S, A. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(3), 1-5.
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- Kumar, P., Kumar, L., & Singh, S. (2022). Solubility Study and Thermodynamic Analysis of Pimelic acid in water, Ethanol and their Binary mixture. ProQuest.
- Solubility Test, HPLC-UV/VIS Method. (n.d.). Pharmacology Discovery Services.
- Van 't Hoff equation. (n.d.). In Wikipedia.
- Vant Hoffs Equation: Derivation and Graphical Representation. (n.d.). Aakash Institute.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Van 't Hoff equation Definition. (2023, September 15). Fiveable.
- SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. (2024, January 31). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- The van 't Hoff Equation. (2022, March 8). Chemistry LibreTexts.
- Zhivotova, T. S., Kulyk, M. V., & Vovk, M. V. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 481-492.
- Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. (2017).
- Application of triazoles in the structural modification of n
- Recent Developments Towards the Synthesis of Triazole Deriv
- An insight on medicinal attributes of 1,2,4-triazoles. (2020). PMC.
- Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica.
- Synthesis of 1,2,4-triazole-3(5)-carboxylates 1. (2021).
- Synthetic Trends Followed for the Development of 1,2,3-Triazole. (2017, May 2). IT Medical Team.
- Process for the preparation of 1,2,4-triazole sodium salt. (1997, March 25).
- Kumar, S., & Sharma, P. C. (2010). Pharmacological significance of triazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 555-573.
- Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. (2022, April).
- Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. (2018).
- Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X. (n.d.). SciSpace.
- Ethyl 5-Formyl-1-(pyridin-3-yl)
Sources
- 1. improvedpharma.com [improvedpharma.com]
- 2. ijpsr.com [ijpsr.com]
- 3. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 4. mdpi.com [mdpi.com]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. solubility experimental methods.pptx [slideshare.net]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. pub.vito.be [pub.vito.be]
- 14. researchgate.net [researchgate.net]
- 15. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Solubility Study and Thermodynamic Analysis of Pimelic acid in water, Ethanol and their Binary mixture - ProQuest [proquest.com]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Van 't Hoff equation - Wikipedia [en.wikipedia.org]
- 21. Vant Hoffs Equation: Derivation and Graphical Representation | AESL [aakash.ac.in]
- 22. fiveable.me [fiveable.me]
- 23. chem.libretexts.org [chem.libretexts.org]

